2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Overview
Description
“2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a chemical compound with the CAS Number: 1461715-07-0 . It has a molecular weight of 212.63 . The IUPAC name for this compound is 2-(5-chloro-2,3-dihydrobenzofuran-7-yl)acetic acid .
Synthesis Analysis
Benzofuran compounds are synthesized through various methods. A metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . There are also methods involving the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” can be represented by the InChI code: 1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) .Chemical Reactions Analysis
Benzofuran compounds, including “2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid”, can undergo various chemical reactions. For instance, they can undergo a hydroalkoxylation reaction catalyzed by indium (III) halides to afford benzo[b]furans . They can also undergo an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis
“2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid” is a powder at room temperature .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. The compound may be evaluated for its efficacy against various cancer cell lines. For instance, certain benzofuran compounds have shown significant cell growth inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific chloro and acetic acid substitutions on the benzofuran ring could potentially enhance these properties, making it a candidate for targeted cancer therapy research.
Antimicrobial Agents
The structural motif of benzofuran is known to possess antimicrobial activity. With the growing resistance to antibiotics, new derivatives such as 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid are being explored for their potential as antimicrobial agents. This compound could be part of studies aiming to develop new drugs to treat microbial diseases, leveraging its unique structure to combat resistant strains .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have diverse pharmacological activities, which suggests that they interact with various biological targets .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFAVXSLCWJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461715-07-0 | |
Record name | 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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